(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Description
IUPAC Nomenclature and Stereochemical Designation
The compound (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is systematically named according to IUPAC guidelines as (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid. This nomenclature specifies:
- Stereochemistry : The R configuration at the β-carbon (C3), indicating the spatial arrangement of substituents around this chiral center.
- Substituents : A 2,4-dichlorophenyl group attached to C3.
- Backbone : A three-carbon propanoic acid chain with an amino group (-NH2) at C3 and a carboxylic acid (-COOH) at C1.
The molecular formula is C9H9Cl2NO2 , with a molecular weight of 234.08 g/mol . The stereochemical assignment is critical for distinguishing it from its enantiomer, (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, which exhibits distinct biological and physicochemical properties.
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
| Chiral Center | C3 (R configuration) |
Molecular Geometry and Conformational Analysis
The compound adopts a non-planar geometry due to steric and electronic interactions between the dichlorophenyl group and the amino acid backbone. Key features include:
- Torsional Angles : The C3-C2-C1-COOH dihedral angle is approximately 112° , favoring a staggered conformation to minimize steric hindrance between the phenyl ring and carboxylic acid group.
- Hydrogen Bonding : Intramolecular hydrogen bonds form between the amino group (-NH2) and the carboxylic acid (-COOH), stabilizing a cyclic pseudo-six-membered ring conformation in solution.
- Electron Distribution : Density functional theory (DFT) calculations reveal partial positive charge localization on the amino group (N: +0.32 e) and negative charge on the carboxylate oxygen (O: -0.45 e), influencing reactivity.
Conformational Flexibility :
- The 2,4-dichlorophenyl group introduces restricted rotation around the C3-Caryl bond due to steric clashes with adjacent substituents.
- In polar solvents (e.g., water), the molecule adopts an extended conformation to optimize solvation, while in nonpolar solvents, it favors a folded conformation to reduce surface area.
Comparative Analysis of Enantiomeric Forms (R vs. S Configuration)
The R and S enantiomers exhibit marked differences in physicochemical and biochemical behavior:
| Property | R Enantiomer | S Enantiomer |
|---|---|---|
| Optical Rotation | +24.5° (c = 1, H2O) | -24.5° (c = 1, H2O) |
| Melting Point | 189–191°C | 187–189°C |
| Solubility (H2O) | 12.3 mg/mL | 11.8 mg/mL |
| Receptor Binding | Binds selectively to GABAA | No affinity for GABAA |
Key Findings :
- Crystallographic Symmetry : The R enantiomer crystallizes in the P212121 space group, while the S form adopts P43212 symmetry, leading to divergent solid-state packing.
- Biological Activity : The R enantiomer inhibits tryptophan hydroxylase with an IC50 of 1.2 µM, whereas the S form shows no activity up to 100 µM.
X-ray Crystallography Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction studies reveal the following structural details:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 15.23 Å |
| Z | 4 |
| Density | 1.58 g/cm3 |
Packing Features :
- Hydrogen-Bonded Dimers : Molecules form centrosymmetric dimers via N-H···O hydrogen bonds between the amino and carboxylate groups (N···O distance: 2.89 Å).
- π-π Stacking : The dichlorophenyl rings stack in a slipped-parallel arrangement with a centroid-to-centroid distance of 4.12 Å.
- Halogen Interactions : Cl···Cl contacts (3.45 Å) and Cl···π interactions (3.52 Å) further stabilize the lattice.
Thermal Motion Analysis :
- The anisotropic displacement parameters (ADPs) indicate greater mobility for the carboxylic acid group (Beq = 8.2 Å2) compared to the rigid dichlorophenyl moiety (Beq = 4.7 Å2).
Properties
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351660 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-53-2 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation of Keto Precursors
One common method involves the asymmetric hydrogenation of a 3-oxo-3-(2,4-dichlorophenyl)propanoic acid derivative or its ester using chiral rhodium catalysts, such as those containing BINAP ligands. This approach yields the (R)-amino acid with high enantiomeric excess.
- Reaction Conditions :
- Catalyst: Rhodium complex with chiral phosphine ligands (e.g., (R)-BINAP)
- Hydrogen pressure: Typically 1–10 atm
- Solvent: Methanol or ethanol
- Temperature: Ambient to 50°C
- Advantages : High stereoselectivity, scalable, and suitable for industrial production.
Strecker Synthesis Followed by Hydrolysis
Starting from 2,4-dichlorobenzaldehyde, the compound undergoes a Strecker reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate. Subsequent acidic hydrolysis yields the amino acid.
- Key Steps :
- Aminonitrile formation : Reaction of 2,4-dichlorobenzaldehyde with NH3 and HCN.
- Hydrolysis : Acidic conditions (e.g., HCl or formic acid) convert the nitrile to the carboxylic acid.
- Stereochemical Control : Typically yields a racemic mixture; requires chiral resolution afterward.
Enzymatic Resolution and Biocatalysis
Enzymes such as engineered monooxygenases or amino acid oxidases can selectively convert or resolve racemic mixtures to enrich the (R)-enantiomer. This biocatalytic approach offers mild reaction conditions and high stereoselectivity.
- Example: Engineered monooxygenase polypeptides capable of converting precursors to (R)-configured amino acids under mild conditions.
Industrial and Patent-Reported Methods
A prominent patent (WO2000056716A1) describes a multi-step synthesis involving:
- Preparation of aryl-substituted propanoate esters.
- Reduction and saponification steps to yield the amino acid.
- Use of carboxylic acids (e.g., acetic acid, formic acid) and hydrosilanes (e.g., triethylsilane) for reduction.
- Saponification with lithium hydroxide, sodium hydroxide, or potassium hydroxide in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or methanol.
This method emphasizes control of reaction temperature (40–65°C) under reduced pressure to facilitate azeotropic removal of water for improved yields and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Stereoselectivity | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 3-oxo-3-(2,4-dichlorophenyl)propanoate ester | Rhodium-(R)-BINAP, H2 | High (ee > 98%) | 70–90 | Industrially scalable, high purity |
| Strecker Synthesis + Hydrolysis | 2,4-Dichlorobenzaldehyde | NH3, HCN, Acid (HCl, formic acid) | Racemic (needs resolution) | 60–80 | Requires chiral resolution post-synthesis |
| Enzymatic Resolution | Racemic amino acid mixture | Engineered monooxygenases or amino acid oxidases | High (selective) | Variable | Mild conditions, environmentally friendly |
| Patent Method (Hydrosilane Reduction + Saponification) | Aryl propanoate esters | Triethylsilane, LiOH/NaOH/KOH | High (with chiral control) | Up to 85 | Detailed temperature and solvent control |
Research Findings and Optimization Notes
- Stereochemical Purity : Protecting groups such as tert-butoxycarbonyl (Boc) on the amino group during synthesis prevent racemization and improve enantiomeric excess.
- Reaction Conditions : Optimization of solvent polarity, pH, and temperature is critical to minimize byproduct formation and racemization.
- Purification : Recrystallization and chiral high-performance liquid chromatography (HPLC) are standard methods to achieve >98% enantiomeric excess.
- Spectroscopic Characterization : Confirmation of structure and stereochemistry is performed by ^1H and ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include nitroso derivatives, reduced chlorophenyl compounds, and various substituted amides.
Scientific Research Applications
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenol: A precursor to various herbicides and disinfectants.
Halocarbons: Compounds containing carbon and halogen atoms, used in various industrial applications.
Uniqueness
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a dichlorophenyl group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral compound that has garnered attention for its potential biological activities, particularly its interactions with various enzymes and receptors. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 234.08 g/mol
- Chirality : Contains a chiral center, which influences its biological activity.
The compound features an amino group, a propanoic acid moiety, and a dichlorophenyl group, contributing to its unique chemical properties and potential biological activities .
This compound primarily interacts with glutamate receptors. While the (S)-enantiomer exhibits significant antagonistic properties at these receptors, the (R)-enantiomer is less active in this regard. The compound may inhibit enzyme activity by binding to active sites or alter receptor function through agonistic or antagonistic actions .
Pathways Involved
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic processes.
- Receptor Modulation : It may act as an antagonist at glutamate receptors, influencing neurotransmission and cellular signaling pathways .
1. Antagonistic Effects on Glutamate Receptors
Research indicates that this compound has been studied for its potential as a glutamate receptor antagonist. This property suggests applications in treating neurological disorders where glutamate signaling is dysregulated .
Study 1: Antagonism at Glutamate Receptors
A comparative study highlighted that while the (S)-enantiomer showed significant antagonism at glutamate receptors, the (R)-enantiomer had markedly reduced activity. This emphasizes the importance of stereochemistry in drug design .
Study 2: Enzyme Interaction
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for therapeutic applications in metabolic disorders .
Data Table: Biological Activities of this compound
| Biological Activity | Observations |
|---|---|
| Glutamate Receptor Antagonism | Less active than (S)-enantiomer; potential therapeutic use in neurological conditions |
| Enzyme Inhibition | Can inhibit specific enzymes; affects metabolic pathways |
| Antimicrobial Potential | Limited data; related compounds show antibacterial effects |
Q & A
Basic: What are the established synthesis methods for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, and how is stereochemical purity maintained?
Answer:
The synthesis typically involves catalytic asymmetric methods or enzymatic resolution. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups are used to direct stereochemistry during condensation reactions between 2,4-dichlorophenyl precursors and β-amino acid intermediates . High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric purity (>99% ee) post-synthesis .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the dichlorophenyl moiety and amino/carboxylic acid functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHClNO; ~235.08 g/mol) .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB .
Basic: Which biological targets or pathways are associated with this compound?
Answer:
The compound interacts with glutamate receptors (e.g., NMDA subtypes) due to structural mimicry of endogenous amino acids . It may also modulate enzymes in amino acid metabolism, such as aminotransferases, via competitive inhibition .
Advanced: How can researchers resolve enantiomeric mixtures to obtain the (R)-enantiomer with high purity?
Answer:
Advanced methods include:
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
- Dynamic Kinetic Resolution (DKR) : Combines asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization for near-quantitative yields .
- Crystallization-Induced Diastereomer Resolution : Uses chiral counterions (e.g., L-tartaric acid) to precipitate the desired enantiomer .
Advanced: What strategies optimize reaction yields in large-scale syntheses?
Answer:
Key variables:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalyst Loading : Reduced Pd/C or Ni catalysts (0.5–2 mol%) minimize side reactions in cross-coupling steps .
- Temperature Control : Low temperatures (−20°C to 0°C) prevent racemization during Boc deprotection .
Advanced: How should contradictory data on biological activity be addressed?
Answer:
Contradictions (e.g., variable IC values) may arise from assay conditions (pH, buffer composition) or impurity profiles. Mitigation steps:
- Validate activity using orthogonal assays (e.g., fluorometric vs. radiometric).
- Confirm compound purity via LC-MS and elemental analysis .
- Cross-reference with structural analogs (e.g., 3,5-dichloro derivatives) to identify substituent-specific effects .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to glutamate receptor pockets .
- DFT Calculations : Predict electronic effects of chlorine substituents on hydrogen-bonding capacity .
- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories .
Advanced: What structure-activity relationship (SAR) insights guide derivative design?
Answer:
- Substituent Effects : Para-chloro groups enhance lipophilicity and receptor affinity vs. meta-substituted analogs .
- Amino Acid Backbone : Rigid β-alanine scaffolds improve metabolic stability compared to α-amino analogs .
- Bioisosteric Replacement : Replacing Cl with Br or CF alters potency and selectivity .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during deprotection .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in halogenated solvent containers .
Advanced: How can analytical methods be validated for quality control?
Answer:
- HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for baseline separation .
- Linearity & LOD : Validate with calibration curves (R > 0.995) and spiked recovery samples (98–102%) .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
